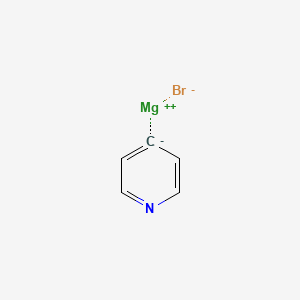

Magnesium, bromo-4-pyridinyl-

Description

Significance of Organomagnesium Reagents in Modern Organic Synthesis

Organomagnesium reagents, commonly known as Grignard reagents, are a cornerstone of organic synthesis, a status they have held since their discovery by Victor Grignard in 1900, a feat that earned him the Nobel Prize in Chemistry in 1912. wikipedia.orgbethunecollege.ac.in These compounds, with the general formula R-Mg-X (where R is an organic group and X is a halogen), are prized for their ability to create new carbon-carbon bonds. wikipedia.orgnumberanalytics.com This reactivity stems from the polarized carbon-magnesium bond, which imparts a nucleophilic character to the carbon atom, enabling it to attack electrophilic centers. numberanalytics.commmcmodinagar.ac.in

The versatility of Grignard reagents is demonstrated by their wide-ranging applications in the synthesis of numerous organic compounds, including complex natural products and pharmaceuticals. bethunecollege.ac.innumberanalytics.com They are typically prepared by reacting an organic halide with magnesium metal in an ether solvent, which stabilizes the resulting organomagnesium compound. wikipedia.orgmmcmodinagar.ac.in An alternative method, halogen-magnesium exchange, offers a pathway that tolerates a broader range of functional groups. wikipedia.org

Role of Pyridine (B92270) Derivatives as Key Scaffolds in Synthetic Chemistry

Pyridine and its derivatives are fundamental scaffolds in the realm of synthetic chemistry, finding extensive application in drug design and the creation of functional materials. organic-chemistry.orgnih.gov The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, imparts unique properties to molecules. nih.gov Its presence can enhance water solubility, a desirable characteristic for pharmaceutical compounds, and its nitrogen atom can participate in hydrogen bonding, influencing biological activity. researchgate.net

The electronic nature of the pyridine ring, with its electron-deficient character, makes it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This reactivity profile allows for the strategic introduction of various functional groups, making pyridine derivatives valuable intermediates in the synthesis of complex molecular architectures. organic-chemistry.orgbenthamscience.com The development of novel methods for synthesizing substituted pyridines remains an active area of research, driven by the continuous demand for new molecules with specific properties. organic-chemistry.orgbohrium.com

Overview of Magnesium, bromo-4-pyridinyl- as a Versatile Organometallic Intermediate

Magnesium, bromo-4-pyridinyl- (also known as 4-pyridylmagnesium bromide) is an organomagnesium halide that combines the reactive nature of a Grignard reagent with the structural features of a pyridine ring. cymitquimica.com This compound is a valuable reagent in organic synthesis, primarily for introducing the 4-pyridinyl group into various molecules. researchgate.netcapes.gov.br Its utility is highlighted in numerous synthetic applications, including the preparation of 4-arylpyridines and other substituted pyridine derivatives. rsc.orgrsc.orgcapes.gov.br

The synthesis of Magnesium, bromo-4-pyridinyl- can be achieved through methods such as the direct reaction of 4-bromopyridine (B75155) with magnesium metal or via a bromine-magnesium exchange reaction. vulcanchem.comresearchgate.net The latter approach, often utilizing reagents like isopropylmagnesium chloride, can offer advantages in terms of functional group tolerance and reaction conditions. researchgate.net As a Grignard reagent, it readily participates in nucleophilic addition reactions with a variety of electrophiles, including carbonyl compounds. vulcanchem.com Furthermore, it serves as a crucial partner in transition-metal-catalyzed cross-coupling reactions, significantly expanding its synthetic potential. vulcanchem.com

Interactive Data Table: Properties of Magnesium, bromo-4-pyridinyl-

| Property | Value |

| Chemical Formula | C5H4BrMgN |

| Molecular Weight | 182.30 g/mol |

| CAS Number | 21970-15-0 |

| Appearance | Typically a colorless to light yellow solution in ether or THF |

| Solubility | Soluble in etheric solvents like diethyl ether and tetrahydrofuran (B95107) (THF) |

Data sourced from references cymitquimica.comvulcanchem.comepa.govchemsrc.com

Detailed Research Findings

The reactivity of Magnesium, bromo-4-pyridinyl- has been the subject of extensive research, leading to the development of numerous synthetic methodologies.

One of the most efficient methods for its preparation is the bromine-magnesium exchange reaction using isopropylmagnesium chloride (iPrMgCl) in tetrahydrofuran (THF). researchgate.net This approach allows for the regioselective formation of the Grignard reagent at the 4-position of the pyridine ring. researchgate.net

In terms of its applications, Magnesium, bromo-4-pyridinyl- is a key reagent in the synthesis of 4-substituted pyridines. For instance, its reaction with various electrophiles, such as aldehydes and ketones, leads to the formation of the corresponding 4-pyridyl carbinols. researchgate.net

Furthermore, this Grignard reagent is extensively used in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Notable examples include:

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Magnesium, bromo-4-pyridinyl- has been successfully employed in Kumada couplings to synthesize 4-arylpyridines. vulcanchem.com The reaction's efficiency can be influenced by the choice of catalyst and reaction conditions. researchgate.net

Negishi Coupling: In this cross-coupling reaction, an organozinc reagent is coupled with an organic halide, typically catalyzed by palladium or nickel. wikipedia.org While Magnesium, bromo-4-pyridinyl- is an organomagnesium compound, it can be converted to the corresponding organozinc reagent for use in Negishi couplings, or used in related coupling protocols. researchgate.net This approach often exhibits high functional group tolerance. wikipedia.org

The utility of Magnesium, bromo-4-pyridinyl- extends to the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. researchgate.netbenthamscience.com The ability to introduce the 4-pyridyl moiety with high regioselectivity makes it an invaluable tool for synthetic chemists. rsc.orgrsc.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;4H-pyridin-4-ide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h2-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEAKRWZNRXOMV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=[C-]1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310967 | |

| Record name | Bromo-4-pyridinylmagnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21970-15-0 | |

| Record name | Bromo-4-pyridinylmagnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Aspects of Magnesium, Bromo 4 Pyridinyl in Organic Transformations

Nucleophilic Reactivity of the Pyridylmagnesium Moiety

As with all Grignard reagents, the polarity of the carbon-magnesium bond in 4-pyridylmagnesium bromide dictates its function as a potent nucleophile. This reactivity allows it to attack a wide array of electrophilic centers, a fundamental process in the construction of more complex molecular architectures. cymitquimica.com

4-Pyridylmagnesium bromide readily engages with a variety of electrophiles. Its reactions with carbonyl compounds, such as aldehydes and ketones, are particularly well-documented, proceeding via nucleophilic addition to the carbonyl carbon to yield the corresponding pyridyl-substituted alcohols after an acidic workup. smolecule.comsacredheart.edu The general mechanism involves the attack of the nucleophilic pyridyl carbon on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated. evitachem.comsacredheart.edu

Beyond simple carbonyls, research has demonstrated its utility in reactions with other electrophiles. For instance, trapping the Grignard reagent formed from the bromine-magnesium exchange of di- or tri-halogenated pyridines with electrophiles like benzaldehyde (B42025) is a common strategy. researchgate.net Copper-catalyzed acylations with acid chlorides and allylations are also effective transformations. rsc.org Furthermore, the reagent can be used in Negishi cross-coupling reactions after transmetalation with zinc chloride, or participate in copper-catalyzed electrophilic aminations. rsc.org

The following table summarizes the observed reactivity of pyridylmagnesium halides with various electrophiles, showcasing the versatility of this class of reagents.

The electronic nature of the pyridine (B92270) ring significantly influences the reactivity of 4-pyridylmagnesium bromide. cymitquimica.com Pyridine is an electron-deficient aromatic system due to the greater electronegativity of the nitrogen atom compared to carbon. gcwgandhinagar.comimperial.ac.uk This inductive electron withdrawal reduces the electron density at the ring carbons, making the pyridine ring itself less nucleophilic than benzene. gcwgandhinagar.com

Reaction with Electrophilic Species

Homocoupling Reactions

Homocoupling of Grignard reagents is a powerful method for the synthesis of symmetrical biaryl compounds. mdpi.com For pyridylmagnesium halides, this reaction provides a direct route to bipyridine structures, which are important ligands in catalysis and materials science.

The oxidative homocoupling of 4-pyridylmagnesium bromide and related derivatives is typically facilitated by transition metal catalysts. Iron, being abundant and inexpensive, is a commonly used catalyst for this transformation. dergipark.org.tr Studies have shown that iron(III) salts, such as FeCl₃, can effectively catalyze the homocoupling of functionalized aryl-magnesium reagents, including heteroaromatic Grignards. dergipark.org.trresearchgate.net For example, the iron-catalyzed homocoupling of 2-fluoro-3-carbethoxy-4-pyridylmagnesium bromide proceeds in good yield at room temperature using an oxidant like 1,2-dichloroethane. dergipark.org.tr

Other metals like nickel and copper have also been employed. Nickel-catalyzed homocoupling of bromo-pyridines is an efficient route to symmetrical bipyridines, particularly 2,2'- and 4,4'-isomers. mdpi.compreprints.org Copper-catalyzed protocols have also been developed for the oxidative coupling of various Grignard reagents. nih.gov These metal-catalyzed methods are often preferred as they can proceed under milder conditions than older methods like the Wurtz coupling. mdpi.com

The mechanisms of metal-catalyzed homocoupling reactions can vary depending on the metal and oxidant used. For iron-catalyzed reactions, a common proposal involves an initial one-electron reduction of the Fe(III) precursor by the Grignard reagent to form an Fe(II) species. nih.govacs.org This is followed by transmetalation steps, where pyridyl groups are transferred from magnesium to the iron center. The final biaryl product is then formed via a two-electron reductive elimination from a transient diorganoiron(II) species, such as an ate complex like [Ar₃Fe(II)]⁻. nih.govacs.org

In copper-catalyzed systems using diaziridinone as the oxidant, a plausible pathway involves the formation of a Cu(III) intermediate. nih.gov This species is thought to arise from the insertion of the copper catalyst into the N-N bond of the oxidant, followed by transmetalation with two equivalents of the Grignard reagent. The coupled product is then released through reductive elimination, regenerating the active copper catalyst. nih.gov

For homocoupling reactions mediated by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), experimental and computational studies suggest that the reaction does not proceed through free aryl radicals. rsc.org Instead, evidence points towards the involvement of biaryl radical anions as key intermediates. rsc.org The mechanism is thought to involve an intramolecular electron transfer within a dimeric magnesium-TEMPO complex, highlighting the crucial role of the magnesium halide in facilitating the C-C bond formation. rsc.org

Metal-Catalyzed Homocoupling of Functionalized Pyridylmagnesium Bromides

Cross-Coupling Reactions

Magnesium, bromo-4-pyridinyl- is a competent nucleophile in various transition-metal-catalyzed cross-coupling reactions, which are essential for constructing unsymmetrical biaryl and heteroaryl structures. researchgate.net While it can be used directly in some Kumada-type couplings, it is frequently transmetalated to other organometallic species, such as organozinc (for Negishi coupling) or organocopper reagents, to achieve higher efficiency and functional group tolerance. rsc.orgmdpi.com

For example, 4-pyridylmagnesium bromide can be converted to the corresponding pyridylzinc reagent by treatment with ZnCl₂. This species then undergoes palladium-catalyzed Negishi cross-coupling with aryl or heteroaryl halides to produce functionalized bipyridines and other arylpyridines. rsc.orgnih.gov This strategy has been successfully applied to the synthesis of highly substituted pyridine derivatives. rsc.org

Iron-catalyzed cross-coupling reactions of aryl Grignard reagents with heteroaryl chlorides have also been explored. nih.govacs.org However, a persistent challenge in these reactions is the competition between the desired cross-coupling pathway and the oxidative homocoupling of the Grignard reagent. nih.govacs.org The outcome is often dependent on the nature of the electrophile and the reaction conditions. nih.gov Despite these challenges, the use of 4-pyridylmagnesium bromide and its derivatives in cross-coupling reactions remains a vital tool for the synthesis of complex pyridine-containing molecules. researchgate.netbenthamscience.com

Negishi Cross-Coupling of Pyridylmagnesium Species

The Negishi cross-coupling reaction, which forges a carbon-carbon bond between an organozinc reagent and an organohalide, is a powerful tool in synthetic chemistry, particularly for constructing complex biaryl and heteroaryl structures. nih.govresearchgate.net The utility of this reaction stems from the high functional group tolerance of organozinc reagents and the ability to readily access a diverse range of these reagents. nih.gov

Pyridylmagnesium reagents, such as Magnesium, bromo-4-pyridinyl-, can be readily converted into the corresponding pyridylzinc reagents in situ through transmetalation with a zinc salt, typically zinc chloride (ZnCl₂). These newly formed organozinc species can then participate in palladium-catalyzed Negishi couplings. This two-step, one-pot procedure is advantageous for coupling heteroaromatic zinc chlorides, as the corresponding organoboron reagents used in Suzuki-Miyaura couplings can be prone to rapid protodeboronation. nih.gov

The general mechanism for the Negishi coupling involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organozinc reagent, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Recent advancements have led to highly active catalyst systems, such as those based on aminobiphenyl-based palladacycle precatalysts, which can generate the active L₁Pd(0) species rapidly at room temperature, allowing for efficient couplings of heteroaryl zinc reagents. nih.gov For instance, 2-pyridylzinc chlorides have been effectively coupled with various aryl halides at room temperature to produce heterobiaryls in excellent yields. nih.gov

A notable application involves the selective functionalization of polyhalogenated pyridines. For example, 2-bromo-5-(tri-n-butylstannyl)pyridine, prepared from 2,5-dibromopyridine (B19318) and isopropylmagnesium chloride followed by reaction with tributyltin chloride, can undergo a selective Negishi coupling at the C-Br bond with arylzinc chlorides. acs.org This strategy highlights the chemoselectivity achievable, allowing for the stepwise construction of complex substituted pyridines. acs.org

Copper-Catalyzed Cross-Coupling Methodologies

Copper-catalyzed reactions provide a cost-effective and sustainable alternative to palladium-catalyzed systems for many cross-coupling transformations. beilstein-journals.org Magnesium, bromo-4-pyridinyl- serves as an effective nucleophile in several copper-catalyzed processes.

Copper-catalyzed allylic substitution reactions are distinguished by their unique regioselectivity, typically favoring the γ-substituted product (Sɴ2' pathway) when using "hard" carbon nucleophiles like Grignard reagents. wikipedia.org The catalytic cycle is proposed to begin with the coordination of a Cu(I) species to the olefin of the allylic substrate, followed by oxidative addition at the γ-position to displace the leaving group, forming a Cu(III)-allyl intermediate. wikipedia.org Reductive elimination then yields the final product and regenerates the Cu(I) catalyst. wikipedia.org

The reaction of Grignard reagents with allylic carbonates in the presence of a copper catalyst, such as copper cyanide (CuCN), can furnish allylic alkylation products in good yields with high E-alkene selectivity via the Sɴ2' pathway. nih.gov The choice of ligand can influence the reaction mechanism and alter the regioselectivity between Sɴ2 and Sɴ2' products. nih.gov While specific examples detailing the use of Magnesium, bromo-4-pyridinyl- in these particular systems are not prevalent in the cited literature, the general methodology is applicable to a wide range of Grignard reagents, including aryl and heteroaryl variants. nih.govnih.gov The reaction's success with sterically hindered nucleophiles suggests its potential utility for introducing the 4-pyridinyl group. nih.gov

Copper-catalyzed acylation reactions allow for the formation of ketones from organometallic reagents and acylating agents. While detailed studies focusing specifically on the copper-catalyzed acylation of Magnesium, bromo-4-pyridinyl- are not extensively covered in the provided search results, the general principles of copper catalysis can be applied. In related transformations, photoinduced copper-catalyzed asymmetric umpolung allylic acylation has been demonstrated using acylsilanes as acyl anion equivalents, showcasing innovative approaches to C-C bond formation under copper catalysis. snnu.edu.cn These methods highlight the ongoing development of copper-catalyzed reactions that could potentially be adapted for the acylation of pyridylmagnesium reagents.

Copper-catalyzed electrophilic amination has emerged as a crucial method for forming C-N bonds. rsc.org This reaction can be applied to various organometallic species, including Grignard reagents, often after transmetalation to a diorganozinc species. orgsyn.orgnih.gov The process typically uses O-benzoyl hydroxylamines as electrophilic nitrogen sources (R₂N⁺ synthons). orgsyn.orgnih.gov

The reaction is noteworthy for its mild conditions and tolerance of a wide range of functional groups, including nitriles, esters, and halides. orgsyn.org The direct copper-catalyzed amination of Grignard reagents can be achieved with co-catalysis by zinc chloride (ZnCl₂). nih.gov The scope of the nucleophilic partner is broad, encompassing aryl, heteroaryl, and alkyl groups, which couple in high yields. orgsyn.org A proposed pathway involves the generation of a diarylzinc intermediate from the Grignard reagent, which then reacts with the aminating agent in the presence of a copper catalyst, such as Cu(OAc)₂. nih.gov The absence of a copper catalyst typically results in no product formation. nih.gov This methodology provides a powerful route to access functionalized aromatic and heteroaromatic amines. nih.gov

Table 1: Substrate Scope in Copper-Catalyzed Electrophilic Amination of Organozinc Reagents This table illustrates the general functional group tolerance of the copper-catalyzed amination process, which is applicable to heteroaryl nucleophiles derived from Grignard reagents like Magnesium, bromo-4-pyridinyl-.

| Nucleophile Precursor | Aminating Agent | Product | Yield (%) |

| 4-NCC₆H₄I | Piperidine-derived | 4-NCC₆H₄-Piperidine | 91 |

| 4-MeO₂CC₆H₄I | Piperidine-derived | 4-MeO₂CC₆H₄-Piperidine | 94 |

| 4-CF₃C₆H₄I | Morpholine-derived | 4-CF₃C₆H₄-Morpholine | 99 |

| 2-Thienyl-I | Morpholine-derived | 2-Thienyl-Morpholine | 85 |

Data sourced from studies on the amination of functionalized aryl iodides via Mg/I exchange and transmetalation. orgsyn.org

Acylation Reactions

Iron-Catalyzed Cross-Coupling Reactions

Iron, being an abundant, inexpensive, and low-toxicity metal, presents an attractive alternative to palladium and nickel for catalyzing cross-coupling reactions. thieme-connect.comacgpubs.org Iron-catalyzed reactions often proceed through different mechanisms than their palladium counterparts, sometimes involving radical intermediates, which can offer complementary reactivity. nih.govkyoto-u.ac.jp

While the classical Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide, the term is sometimes used more broadly, and iron-catalyzed variants have been developed. nih.govnih.gov More relevant to the specified reagent, however, is the iron-catalyzed cross-coupling of Grignard reagents with various electrophiles, a reaction class that has been studied extensively. thieme-connect.comacgpubs.org

These reactions are highly valuable for creating C(sp²)–C(sp²) bonds, particularly for synthesizing arylated heterocycles. thieme-connect.com A significant challenge in iron-catalyzed aryl-aryl couplings is the competitive homocoupling of the Grignard reagent. thieme-connect.com However, reaction conditions have been optimized to suppress this side reaction. For instance, the use of iron(III) acetylacetonate (B107027) [Fe(acac)₃] as a catalyst and the addition of an ethereal cosolvent like diethyl ether can lead to high yields of the desired cross-coupled product. thieme-connect.com

The mechanism is thought to involve the reduction of the iron(III) precatalyst by the Grignard reagent to form a low-valent iron species. acgpubs.org This active catalyst then facilitates the coupling between the Grignard reagent and an electrophile, such as a heteroaryl halide. thieme-connect.com This methodology has been successfully applied to various arylmagnesium reagents, including sterically unhindered ones like 3-pyridylmagnesium bromide, which couple with heteroaryl chlorides in good yields. thieme-connect.com

Table 2: Iron-Catalyzed Cross-Coupling of Arylmagnesium Reagents with 2-Chloropyridine (B119429) This table demonstrates the effectiveness of iron catalysis in coupling various Grignard reagents with a heteroaryl electrophile, a reaction type applicable to Magnesium, bromo-4-pyridinyl-.

| Arylmagnesium Bromide (ArMgBr) | Yield of 2-Arylpyridine (%) |

| Phenylmagnesium bromide | 85 |

| 4-Tolylmagnesium bromide | 88 |

| 4-Methoxyphenylmagnesium bromide | 83 |

| 2-Thienylmagnesium bromide | 78 |

| 3-Pyridylmagnesium bromide | 75 |

Data sourced from a study by Knochel (2012) on iron-catalyzed cross-coupling. thieme-connect.com

Palladium-Catalyzed Cross-Coupling with Pyridyl Grignard Reagents

The use of pyridyl Grignard reagents, such as 4-pyridinylmagnesium bromide, in cross-coupling reactions has historically been challenging. nih.gov However, significant progress has been made, particularly through the use of palladium catalysts. The general mechanism for these cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition of the palladium(0) catalyst to an organic halide, transmetalation of the organomagnesium reagent to the palladium(II) complex, and reductive elimination to form the carbon-carbon bond and regenerate the palladium(0) catalyst. nih.gov

A notable advancement was reported in 2010, demonstrating the effectiveness of secondary phosphine (B1218219) oxides (SPOs) as ligands for promoting the palladium-catalyzed coupling of 2-pyridyl Grignard reagents with aryl halides. nih.govresearchgate.net This system showed that pyridyl nucleophiles substituted at the 4- or 6-position could react with aromatic and heteroaromatic electrophiles to produce the desired products in good to excellent yields, ranging from 52% to 94%. nih.govresearchgate.net In contrast, more commonly used phosphine and N-heterocyclic carbene (NHC) ligands resulted in poor or no reactivity. nih.govresearchgate.net The catalyst loading could be lowered to 1 mol% of palladium when using a preformed catalyst. nih.govresearchgate.net

The choice of catalyst and ligand is crucial for the success of these couplings. For instance, while nickel-catalyzed Kumada-Corriu couplings of heterocyclic Grignard reagents were reported as early as 1982, the yield for forming 2,2'-bipyridine (B1663995) was a mere 13%. nih.gov Modern palladium-based systems have significantly improved the efficiency and scope of these transformations. nih.govresearchgate.net

| Grignard Reagent | Electrophile | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 2-Pyridylmagnesium bromide | Aromatic/Heteroaromatic Halides | Pd₂(dba)₃ / (1-Ad)₂P(O)H | 52-94% | researchgate.net, nih.gov |

| 4-Substituted-2-pyridylmagnesium bromide | Aromatic/Heteroaromatic Halides | Pd₂(dba)₃ / (1-Ad)₂P(O)H | Good to Excellent | researchgate.net, nih.gov |

| Heterocyclic Grignard Reagents | Heteroaromatic Aryl Halides | NiCl₂(dppp) | 13% (for 2,2'-bipyridine) | nih.gov |

A critical aspect of any cross-coupling methodology is its tolerance to various functional groups. In the palladium-catalyzed coupling of pyridyl Grignard reagents, functional group tolerance has been described as somewhat limited. nih.gov However, related systems provide insight into the possibilities. For example, in couplings involving 2-pyridylzinc pivalate (B1233124) reagents, a range of functional groups on the electrophile, including esters, ketones, amides, anilines, and nitriles, were well-tolerated. nih.gov

Similarly, palladium-catalyzed couplings of alkyl chlorides with Grignard reagents have demonstrated tolerance for ethers, esters, acetals, fluorides, and nitriles. organic-chemistry.org Furthermore, ligand-coupling reactions between Grignard reagents and pyridylsulfonium salts are noted for their wide functional group tolerance. acs.org In Suzuki-Miyaura couplings, which are an alternative C-C bond-forming strategy, reagents have been shown to be compatible with ketones, esters, and trifluoromethyl groups. This collective evidence suggests that while challenges remain, strategic selection of the coupling partners and catalytic system can allow for the presence of a variety of functional groups in the synthesis of complex substituted pyridines.

| Functional Group | Reaction Type | Reference |

|---|---|---|

| Esters, Ketones, Amides, Anilines, Nitriles | Suzuki-Miyaura (2-pyridylzinc pivalate) | nih.gov |

| Ethers, Esters, Acetals, Fluorides, Nitriles | Kumada (Alkyl-Aryl) | organic-chemistry.org |

| Ketones, Esters, Trifluoromethyl groups | Suzuki-Miyaura (Pyridinesulfinates) |

Hydroboration Reactions Mediated by Organomagnesium Catalysts

Organomagnesium compounds are effective catalysts for the hydroboration of various unsaturated molecules, including pyridines. acs.orgnih.govmdpi.com The process typically involves the dearomatization of the pyridine ring. mdpi.com A common pre-catalyst used in these reactions is a β-diketiminate n-butylmagnesium complex, such as [(DipNacnac)MgⁿBu]. researchgate.net This pre-catalyst reacts with a borane (B79455) source, like pinacolborane (HBpin), through σ-bond metathesis to generate the catalytically active magnesium hydride species (LMgH). researchgate.net

Research has demonstrated the successful hydroboration of pyridine derivatives at room temperature using magnesium catalysts supported by phosphinimino amide ligands. acs.orgnih.gov These systems achieve fine turnover frequencies (TOF) and notable regioselectivity. acs.orgnih.gov The development of earth-abundant and biocompatible magnesium-based catalysts represents a significant advancement in the dearomatization of pyridines. acs.orgnih.gov

The regioselectivity of magnesium-catalyzed pyridine hydroboration—that is, whether the reaction proceeds via 1,2- or 1,4-addition—is highly dependent on the specific catalyst system and reaction conditions.

1,2-Selectivity : Magnesium catalysts ligated by phosphinimino amides have been shown to exhibit distinguished 1,2-regioselectivity. acs.orgnih.gov Similarly, certain multinuclear magnesium hydride clusters can react with pyridine to give exclusive formation of the 1,2-dihydropyridide (1,2-DHP) product in stoichiometric reactions. acs.org Computational studies on a Mg(III) catalytic system also indicated that the dearomatization process has a reasonable energy barrier for the 1,2-reduced intermediate, making this pathway favorable. frontiersin.org

1,4-Selectivity and Mixed Products : In other cases, a mixture of 1,2- and 1,4-dihydropyridine (B1200194) products is observed, sometimes with a preference for the 1,4-isomer. researchgate.net The primary product can initially be the 1,2-dihydropyridine, which then converts to the more thermodynamically stable 1,4-dihydropyridine product over longer reaction times. researchgate.net The regioselectivity can also be lost when moving from stoichiometric to catalytic conditions. acs.org The nature of the pyridine substrate itself plays a role; for instance, unsubstituted pyridines may favor 1,4-hydroboration, while certain substitutions can direct the reaction towards the 1,2-product. frontiersin.org

| Catalyst System | Observed Regioselectivity | Reference |

|---|---|---|

| Mg-catalyst with phosphinimino amide ligands | Distinguished 1,2-regioselectivity | acs.org, nih.gov |

| β-diketiminato magnesium complex | Mixture of 1,2- and 1,4-DHP, preference for 1,4-DHP | researchgate.net |

| NN-(MgH)₂]₂ cluster (stoichiometric) | Exclusive 1,2-DHP formation | acs.org |

| Heterogeneous Iridium Catalyst (for comparison) | Initially 1,2-DHP, converts to 1,4-DHP over time | researchgate.net |

| Mg(III) system (computational) | Favorable energy barrier for 1,2-reduction | frontiersin.org |

The mechanism of pyridine hydroboration mediated by organomagnesium catalysts has been investigated through a combination of kinetic analysis, spectroscopic methods, and density functional theory (DFT) calculations. acs.orgnih.govresearchgate.net

Kinetic studies on the hydroboration of isoquinoline (B145761) provided evidence for a mechanism proceeding through a rate-determining Mg-N/H-B metathesis of a dearomatized intermediate. researchgate.net These studies also revealed that an increase in the concentration of the pyridine substrate can suppress the reaction rate, suggesting that the catalytic turnover depends on a pre-equilibrium where the substrate must dissociate from the magnesium catalyst's coordination sphere. researchgate.net

Further mechanistic insights come from combined experimental and computational work, which points to an HBpin-assisted mechanism. acs.orgnih.gov This model is supported by the reaction rate law, activation parameters, and kinetic isotope effect (KIE) studies. acs.orgnih.gov DFT calculations have also been crucial in understanding regioselectivity, showing that for some systems, the energy barrier to form the 1,2-reduced intermediate is significantly lower than that for 1,4-dearomatization, thus explaining the observed product distribution. frontiersin.org

Synthetic Utility of Magnesium, Bromo 4 Pyridinyl in Complex Molecule Synthesis

Construction of Pyridine (B92270) Derivatives through Grignard Reactions

The core of 4-pyridinylmagnesium bromide's utility lies in its application in Grignard reactions to construct a wide array of substituted pyridine derivatives. The electron-deficient nature of the pyridine ring can pose challenges in functionalization; however, the Grignard reagent provides a powerful tool to overcome these hurdles. nih.gov

Formation of Substituted Pyridine Carbinols

A primary application of 4-pyridinylmagnesium bromide is its reaction with aldehydes and ketones to furnish substituted pyridine carbinols. researchgate.net This nucleophilic addition to the carbonyl carbon is a fundamental carbon-carbon bond-forming reaction. mnstate.edusydney.edu.au The Grignard reagent attacks the electrophilic carbonyl carbon, leading to an alkoxide intermediate which, upon acidic workup, yields the corresponding alcohol. masterorganicchemistry.commasterorganicchemistry.com

For instance, the reaction of 4-pyridinylmagnesium bromide with various aldehydes and ketones produces (4-pyridyl)-carbinols. researchgate.net This method provides a direct route to secondary and tertiary alcohols containing a 4-pyridyl moiety.

Table 1: Examples of Substituted Pyridine Carbinols from 4-Pyridinylmagnesium Bromide

| Aldehyde/Ketone | Resulting Pyridine Carbinol |

| Formaldehyde | (4-Pyridyl)methanol |

| Acetaldehyde | 1-(4-Pyridyl)ethanol |

| Acetone | 2-(4-Pyridyl)propan-2-ol |

| Benzaldehyde (B42025) | Phenyl(4-pyridyl)methanol |

This table illustrates the expected products from the reaction of 4-pyridinylmagnesium bromide with common aldehydes and ketones.

Synthesis of Pyridyl Ketones and Aldehydes

The versatility of 4-pyridinylmagnesium bromide extends to the synthesis of pyridyl ketones. Reaction with esters provides a pathway to ketones, although the reaction can be nuanced. The initial addition of the Grignard reagent to the ester forms a ketone intermediate. masterorganicchemistry.com This intermediate is also susceptible to further attack by the Grignard reagent, which can lead to the formation of a tertiary alcohol. mnstate.edumasterorganicchemistry.com Careful control of reaction conditions is often necessary to favor the formation of the ketone.

Furthermore, 4-pyridinylmagnesium bromide can be employed to synthesize 4-pyridyl aldehydes. A common strategy involves the reaction with orthoformic ester, which, after hydrolysis of the resulting acetal, yields the desired aldehyde. researchgate.net

Table 2: Synthesis of Pyridyl Ketones and Aldehydes

| Reagent | Product |

| Ethyl acetate | 1-(4-Pyridyl)ethan-1-one (followed by potential over-addition) |

| Ethyl benzoate | Phenyl(4-pyridyl)methanone |

| Triethyl orthoformate | Pyridine-4-carbaldehyde (after hydrolysis) |

This table outlines the reactants used to form pyridyl ketones and aldehydes with 4-pyridinylmagnesium bromide.

Preparation of Diverse Functionalized Pyridine Systems

Beyond the synthesis of carbinols, ketones, and aldehydes, 4-pyridinylmagnesium bromide is a key player in cross-coupling reactions to create a diverse range of functionalized pyridine systems. These reactions, often catalyzed by transition metals like palladium or nickel, allow for the coupling of the 4-pyridyl group with other organic fragments. wikipedia.orgnrochemistry.com

The Kumada coupling, for example, involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for forming carbon-carbon bonds between aryl, vinyl, or alkyl groups. wikipedia.org Similarly, the Negishi coupling utilizes an organozinc reagent, which can be prepared from the Grignard reagent via transmetalation, and couples it with an organic halide. uh.eduwikipedia.org These methods have been instrumental in preparing complex molecules, including those with applications in materials science and medicinal chemistry. wikipedia.orgnih.govnih.gov

Applications in Heterocycle Synthesis

The utility of 4-pyridinylmagnesium bromide is not limited to the functionalization of the pyridine ring itself. It also serves as a crucial starting material for the construction of more complex heterocyclic scaffolds.

Synthesis of Indoline (B122111) Derivatives

Indoline derivatives are an important class of heterocyclic compounds with a range of biological activities. nih.govopenmedicinalchemistryjournal.com The synthesis of certain substituted indolines can be achieved through multi-step sequences where 4-pyridinylmagnesium bromide can be a key reagent. For instance, the Grignard reagent can be used to introduce a 4-pyridyl moiety onto a suitable precursor, which is then elaborated through subsequent cyclization and functional group manipulations to form the final indoline structure. pcbiochemres.com

Formation of Bipyridine Scaffolds

Bipyridines are a class of privileged ligands in coordination chemistry and are found in various functional materials and biologically active compounds. mdpi.compreprints.org 4-Pyridinylmagnesium bromide can be utilized in cross-coupling reactions to synthesize unsymmetrical bipyridine scaffolds. For example, a Kumada or Negishi coupling reaction between 4-pyridinylmagnesium bromide and a halogenated pyridine derivative can afford the corresponding bipyridine. mdpi.comresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these coupling reactions. mdpi.com

Dimerization Approaches

The homocoupling of Grignard reagents represents a direct method for creating symmetrical molecules. In the context of 4-pyridinylmagnesium bromide, dimerization leads to the formation of 4,4'-bipyridine, a crucial ligand in coordination chemistry and a precursor for viologens. researchgate.net While various methods exist, including those involving other metals, the use of Grignard reagents is a foundational approach. nih.govpreprints.org

One related strategy involves the dimerization of lithiated pyridine intermediates. For instance, the treatment of dihalopyridines with lithium diisopropylamide (LDA) can produce 4,4'-bipyridines through the coupling of 4-lithiated intermediates. nih.gov Although this specific example uses a lithium intermediate rather than a pre-formed Grignard reagent, it highlights the general principle of using metalated 4-pyridyl species for dimerization. researchgate.netnih.gov

Cross-Coupling for Bipyridine Assembly

Cross-coupling reactions are among the most powerful tools for constructing C(sp²)–C(sp²) bonds, and 4-pyridinylmagnesium bromide can serve as the nucleophilic partner in these transformations. These reactions allow for the synthesis of both symmetrical and unsymmetrical bipyridines. A notable modern example is the purple light-promoted radical coupling of 4-bromopyridines with various Grignard reagents, which proceeds without a transition metal catalyst to form bipyridines. organic-chemistry.org

Transition-metal-catalyzed homocoupling of Grignard reagents in the presence of an oxidant is another efficient method for creating symmetrical bipyridyl structures. nih.gov Furthermore, nickel-catalyzed dimerization reactions, using manganese as a reductant, can effectively couple 2-chloropyridine (B119429) derivatives to form 2,2'-bipyridines, demonstrating a parallel strategy for other isomers. wisc.edu The cross-coupling of pyridyl Grignard reagents with halopyridines is a versatile method for accessing a wide array of bipyridine derivatives, which are important in medicinal chemistry and materials science. preprints.orgmdpi.comresearchgate.netthieme-connect.de

Generation and Trapping of Pyridyne Intermediates

Pyridynes are highly reactive, transient species that serve as powerful intermediates for the difunctionalization of aromatic rings. nih.govrsc.org The generation of 3,4-pyridyne can be accomplished from precursors like 3-chloro-2-ethoxypyridine. The process involves a regioselective lithiation, followed by a transmetalation with a Grignard reagent (RMgX), and subsequent heating. nih.govchemistryviews.org This triggers an elimination, forming the 3,4-pyridyne intermediate. nih.gov

Applications of Tribromo-3-pyridyne

A specific and powerful application involving a related pyridyl Grignard reagent is the generation of tribromo-3-pyridyne. This highly reactive intermediate is formed through the thermal elimination of magnesium halide from tetrabromo-4-pyridylmagnesium bromide. rsc.org The precursor Grignard reagent, tetrabromo-4-pyridylmagnesium bromide, is prepared from pentabromopyridine and magnesium using the entrainment technique. rsc.org

Once generated, the tribromo-3-pyridyne intermediate can be trapped in situ by various aromatic compounds capable of acting as dienes in a [4+2] cycloaddition. rsc.org Research has demonstrated the successful trapping of this aryne with benzene, mesitylene, and other substituted benzenes to form 1,4-adducts. rsc.org This methodology provides access to complex, bridged polyhalogenated heterocyclic structures. rsc.org

| Precursor | Intermediate | Trapping Agent | Product Type |

| Tetrabromo-4-pyridylmagnesium bromide | Tribromo-3-pyridyne | Benzene | 1,4-adduct |

| Tetrabromo-4-pyridylmagnesium bromide | Tribromo-3-pyridyne | Mesitylene | Mixture of isomeric 1,4-adducts |

| Tetrabromo-4-pyridylmagnesium bromide | Tribromo-3-pyridyne | Furan | Cycloadduct |

| Table 1: Generation and Trapping of Tribromo-3-pyridyne. Data sourced from Berry, D. J. & Wakefield, B. J., J. Chem. Soc. C, 1969. rsc.org |

Regioselective Difunctionalization Strategies for Pyridine Systems

The development of methods for the regioselective introduction of two functional groups onto a pyridine ring is of great importance for medicinal chemistry and materials science. researchgate.netnih.govmdpi.com The generation and trapping of pyridyne intermediates, as discussed previously, stands out as a premier strategy for the regioselective 3,4-difunctionalization of pyridines. nih.govrsc.orgrsc.org

The key steps of this strategy are:

Generation of a 3,4-Pyridyne: Starting from a suitable precursor like 3-chloro-2-ethoxypyridine, a 3,4-pyridyne is generated via lithiation and subsequent reaction with a Grignard reagent at elevated temperatures. nih.govrsc.org

Regioselective Nucleophilic Addition: The Grignard reagent adds to the C4 position of the pyridyne intermediate. This regioselectivity can be influenced by directing groups on the pyridine ring, such as a C2-ethoxy group. nih.gov

Electrophilic Quench: The resulting 3-pyridylmagnesium species is then quenched with an electrophile, introducing a second functional group at the C3 position. nih.govrsc.org

This one-pot method allows for the creation of various 2,3,4-trisubstituted pyridines with high regiocontrol. nih.govrsc.org A wide range of both Grignard reagents (aryl- and alkylmagnesium halides) and electrophiles can be employed, making it a versatile tool for creating molecular diversity. nih.govrsc.org The process has been successfully adapted to continuous flow setups, highlighting its potential for larger-scale industrial applications. nih.govrsc.org

Synthesis of Bioactive Molecule Precursors and Analogs

Pyridyl Grignard reagents are instrumental in the synthesis of precursors for complex, biologically active molecules. Their utility is showcased in the preparation of key intermediates for the anticancer agent Lonafarnib.

Intermediates for Lonafarnib Synthesis

Lonafarnib is a farnesyltransferase inhibitor used in the treatment of progeria. newdrugapprovals.orgnih.gov Its complex tricyclic structure requires a sophisticated synthetic approach. A crucial step in one of the reported syntheses involves a pyridyl Grignard reagent. researchgate.net Specifically, the synthesis of a key intermediate for Lonafarnib utilizes 5-bromopyridyl-2-magnesium chloride , an isomer of the main subject of this article. researchgate.net

This particular Grignard reagent, which was previously inaccessible, was successfully synthesized via an iodo-magnesium exchange reaction starting from 5-bromo-2-iodopyridine. researchgate.net This reactive intermediate was then coupled with various electrophiles to produce functionalized pyridine derivatives. researchgate.net Its application to 5-bromo-2-iodo-3-picoline provided a direct and economical route to a key building block for Lonafarnib. researchgate.net This highlights the power of pyridyl Grignard reagents, including isomers like the 2-pyridyl variant, in constructing the complex scaffolds required for modern pharmaceuticals. researchgate.netcore.ac.uk

| Grignard Precursor | Grignard Reagent | Application |

| 5-bromo-2-iodopyridine | 5-bromopyridyl-2-magnesium chloride | Synthesis of a key intermediate for Lonafarnib |

| Table 2: Pyridyl Grignard Reagent in the Synthesis of a Lonafarnib Precursor. Data sourced from Song, J. J. et al., Org. Lett., 2004. researchgate.net |

Precursors for Carbinoxamine (B1668352) Derivatives

Carbinoxamine is a first-generation antihistamine and anticholinergic agent, chemically known as 2-[(4-chlorophenyl)(pyridin-2-yl)methoxy]-N,N-dimethylethanamine. nih.govrsc.orggpatindia.comresearchgate.net The core structure of carbinoxamine features a diarylmethane ether, where one of the aryl groups is a pyridin-2-yl ring and the other is a para-chlorophenyl ring.

The classical synthesis of carbinoxamine involves the reaction of a 2-pyridyl Grignard reagent, such as 2-pyridylmagnesium bromide, with 4-chlorobenzaldehyde (B46862). This reaction forms the key intermediate, (4-chlorophenyl)(pyridin-2-yl)methanol. quickcompany.in Subsequent etherification of this alcohol with 2-(dimethylamino)ethyl chloride yields carbinoxamine. quickcompany.in

A critical point to note is the regiochemistry of the pyridine ring in carbinoxamine. The molecule contains a pyridin-2-yl substituent. Therefore, Magnesium, bromo-4-pyridinyl- would not be a direct precursor for the synthesis of carbinoxamine itself. The use of 4-pyridinylmagnesium bromide in a similar reaction sequence with 4-chlorobenzaldehyde would lead to the formation of an isomeric product, (4-chlorophenyl)(pyridin-4-yl)methanol, and subsequently, the corresponding ether. While this isomer may possess biological activity, it is structurally distinct from carbinoxamine.

While Magnesium, bromo-4-pyridinyl- is not a direct precursor for carbinoxamine, its analogous reactivity to the 2-pyridyl counterpart highlights its potential for creating a diverse library of isomeric diarylmethanol derivatives for structure-activity relationship (SAR) studies. gpatindia.com The general reaction of pyridyl Grignard reagents with aldehydes and ketones to form pyridyl-carbinols is a well-established transformation. researchgate.netresearchgate.net

Table 1: Key Reactants in Carbinoxamine Synthesis and Isomer Formation

| Compound Name | Structure | Role |

|---|---|---|

| 2-Pyridylmagnesium bromide | Precursor for Carbinoxamine | |

| 4-Chlorobenzaldehyde | Electrophilic partner | |

| (4-chlorophenyl)(pyridin-2-yl)methanol | Key intermediate for Carbinoxamine | |

| Magnesium, bromo-4-pyridinyl- | Precursor for Carbinoxamine isomer |

Synthesis of Pyridine Derivatives with Diverse Biological Potential

The 4-pyridyl scaffold is a common feature in many biologically active compounds, and Magnesium, bromo-4-pyridinyl- serves as a powerful tool for its incorporation. uiowa.edu The versatility of this Grignard reagent is demonstrated by its reactions with a variety of electrophiles to generate functionalized pyridine derivatives.

Research has shown that 4-pyridylmagnesium bromide, generated from 4-bromopyridine (B75155) and magnesium, can undergo nucleophilic addition to carbonyl compounds. For instance, its reaction with aldehydes and ketones yields the corresponding 4-pyridyl-carbinols. researchgate.net These carbinol products are valuable intermediates that can be further elaborated.

Furthermore, Magnesium, bromo-4-pyridinyl- is utilized in cross-coupling reactions to form C-C bonds. For example, it can be coupled with aryl halides in the presence of a suitable catalyst to produce 4-arylpyridines. capes.gov.br This methodology is significant for the synthesis of compounds with potential applications in medicinal chemistry, as the 4-arylpyridine motif is present in a number of pharmacologically active molecules. Recent studies have explored purple light-promoted radical coupling reactions of 4-bromopyridines with various Grignard reagents, including aryl Grignards, to afford 4-arylpyridines without the need for a transition metal catalyst. organic-chemistry.org

In addition to direct coupling, the Grignard reagent can be used to generate other organometallic species. For instance, transmetallation of Magnesium, bromo-4-pyridinyl- with zinc chloride provides the corresponding organozinc reagent. This organozinc species can then participate in palladium-catalyzed cross-coupling reactions, for example, with aryl iodides, to yield 3-aryl-4-bromopyridines, which can be further functionalized. thieme-connect.com

The development of regioselective functionalization of pyridines is of great interest. One strategy involves the generation of a 3,4-pyridyne intermediate from a substituted 3-chloropyridine. This highly reactive intermediate can then be trapped by a Grignard reagent, such as an arylmagnesium bromide, at the 4-position, followed by quenching with an electrophile at the 3-position. This allows for the synthesis of highly substituted pyridines. chemistryviews.orgrsc.org

The diverse reactivity of Magnesium, bromo-4-pyridinyl- makes it a cornerstone reagent for the synthesis of a wide array of pyridine derivatives with potential biological activities, ranging from enzyme inhibitors to receptor modulators.

Table 2: Examples of Reactions using Magnesium, bromo-4-pyridinyl- or its Precursor

| Electrophile/Reaction Type | Product Class | Significance | Reference(s) |

|---|---|---|---|

| Aldehydes/Ketones | 4-Pyridyl-carbinols | Versatile synthetic intermediates | researchgate.net |

| Aryl Halides (Cross-coupling) | 4-Arylpyridines | Access to pharmacologically relevant scaffolds | capes.gov.brorganic-chemistry.org |

| Transmetallation to Organozinc | Functionalized Pyridines | Enables further selective cross-coupling | thieme-connect.com |

Advanced Research Directions and Challenges

Enhancing Chemo- and Regioselectivity Control in Pyridylmagnesium Reactions

Controlling the selectivity of reactions involving pyridylmagnesium reagents is a significant challenge due to the reactive nature of the Grignard reagent and the electronic landscape of the pyridine (B92270) ring. Research in this area focuses on directing the reagent to react at a specific site on a multifunctional substrate (chemoselectivity) and, in cases of poly-substituted pyridines, controlling which position is magnesiated (regioselectivity).

A primary challenge is the inherent instability and potential for side reactions of pyridylmagnesium halides. For instance, the 4-pyridylmagnesium halide has been noted to be unstable at typical reaction temperatures, leading to inconsistent results, particularly on a larger scale. acs.orgresearchgate.net A key strategy to mitigate this involves the use of "turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). This additive is known to break down magnesium aggregates and increase the solubility and reactivity of the Grignard reagent, allowing the bromine-magnesium exchange to occur at lower temperatures, thus enhancing the stability and chemoselectivity of the resulting 4-pyridylmagnesium species. researchgate.netmdpi.com

Furthermore, the regioselectivity of the bromine-magnesium exchange can be finely tuned. In studies on dibromopyridines, the choice of the magnesiating agent and the presence of additives have been shown to direct the site of metalation. For example, using a bimetallic combination like sBu₂Mg·2LiOR was found to enable regioselective Br/Mg exchanges. The addition of Lewis donors, such as N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDTA), can further switch the regioselectivity by altering the coordination environment of the metals. nih.gov While these studies often focus on other isomers, the principles are directly applicable to controlling reactions on poly-substituted pyridines to form the desired 4-pyridylmagnesium intermediate.

Another frontier is the enantioselective dearomative addition of Grignard reagents to pyridinium (B92312) salts. nih.govresearchgate.net This approach transforms the flat, aromatic pyridine ring into a three-dimensional, chiral dihydropyridine (B1217469) or piperidine (B6355638) structure, which is a common core in many bioactive alkaloids. The challenge lies in controlling the stereochemistry of the addition. Recent breakthroughs involve using a chiral copper(I) complex as a catalyst to orchestrate the approach of the Grignard reagent to an in situ-formed N-acylpyridinium ion, achieving high yields and excellent enantioselectivity. nih.govresearchgate.net

| Research Area | Challenge | Approach | Key Findings | Citations |

| Chemoselectivity | Instability of 4-pyridylmagnesium halide. | Use of i-PrMgCl·LiCl ("turbo-Grignard"). | Enables Br/Mg exchange at low temperatures, improving stability and preventing side reactions. | acs.orgresearchgate.netresearchgate.net |

| Regioselectivity | Controlling the site of magnesiation on polysubstituted pyridines. | Use of bimetallic reagents (e.g., sBu₂Mg·2LiOR) and Lewis donor additives (e.g., PMDTA). | Additives can finely tune the regioselectivity of the Br/Mg exchange by altering metal coordination. | nih.gov |

| Stereoselectivity | Enantioselective addition to the pyridine ring. | Copper-catalyzed dearomative addition to in situ-formed N-acylpyridinium ions. | Allows access to nearly enantiopure chiral dihydro-4-pyridones with high yields. | nih.govresearchgate.net |

Development of Novel Catalytic Systems for Improved Reactivity and Scope

Cross-coupling reactions are a cornerstone of modern chemistry, and pyridyl Grignard reagents are important nucleophiles. However, they are often considered challenging coupling partners. nih.govresearchgate.netresearchgate.net The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, inhibiting its activity. This "2-pyridyl problem" is well-documented, and while the 4-pyridyl isomer is electronically different, similar challenges can arise. nih.govresearchgate.netresearchgate.net Consequently, a major research thrust is the development of new catalysts that can overcome these limitations.

For palladium-catalyzed Kumada-Corriu couplings, traditional phosphine (B1218219) ligands often result in poor reactivity with pyridyl Grignard reagents. nih.govresearchgate.net A significant advancement was the discovery that secondary phosphine oxides (SPOs) as ligands can dramatically promote the palladium-catalyzed coupling of pyridyl Grignard reagents with aryl halides. nih.govresearchgate.net This system demonstrated good to excellent yields and tolerance for substitution on the pyridine ring, including at the 4-position. researchgate.net

To move away from expensive and often toxic palladium catalysts, researchers are exploring systems based on more earth-abundant metals. Iron-catalyzed cross-coupling reactions have emerged as a promising alternative. For example, iron(III) chloride (FeCl₃) has been shown to effectively catalyze the homo-coupling of heteroaromatic Grignard reagents, including pyridylmagnesium bromide, to form symmetrical bipyridines. dergipark.org.tr

Even more ambitiously, research is underway to develop transition-metal-free coupling reactions. One successful strategy involves the reaction of pyridyl Grignard reagents with pyridylsulfonium salts. acs.org This method relies on a ligand-coupling mechanism and has demonstrated wide functional group tolerance, enabling the formation of various bipyridine linkages, including the important 2,4'-bipyridine (B1205877) structure, without the need for a transition metal catalyst. acs.org These protocols offer an attractive alternative to traditional cross-coupling reactions, often with comparable or even wider functional group tolerance. acs.org

| Catalyst System | Metal | Ligand/Promoter | Application | Advantage | Citations |

| Modified Kumada | Palladium (Pd) | Secondary Phosphine Oxides (SPOs) | Cross-coupling of pyridyl Grignards with aryl halides. | Overcomes poor reactivity seen with common phosphine ligands. | nih.govresearchgate.netresearchgate.net |

| Homo-coupling | Iron (Fe) | None specified (uses FeCl₃) | Homo-coupling of heteroaromatic Grignards. | Utilizes an earth-abundant, less toxic metal. | dergipark.org.tr |

| Dearomatization | Copper (Cu) | Chiral BINAP derivatives | Enantioselective addition to pyridinium ions. | Catalytic, asymmetric synthesis of chiral heterocycles. | nih.govresearchgate.net |

| Ligand Coupling | None (Transition-Metal-Free) | Pyridylsulfonium Salts | Synthesis of bis-heteroaryls. | Avoids transition metals, wide functional group tolerance. | acs.org |

Computational Chemistry Approaches to Elucidate Complex Reaction Pathways

The precise mechanisms by which pyridylmagnesium reagents react, especially in complex catalytic cycles, are not always intuitive. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for shedding light on these intricate reaction pathways. By modeling the energies of intermediates and transition states, researchers can understand the origins of reactivity, selectivity, and catalyst performance.

In the development of the copper-catalyzed enantioselective dearomatization of pyridinium salts, computational studies were crucial. nih.gov Researchers modeled the reaction of the acylpyridinium salt with the Grignard reagent in the presence of the chiral copper catalyst. These calculations helped to understand the reaction mechanism, identify the diastereoselective-determining step, and explain the origin of the high enantioselectivity observed. nih.gov The models provided structural insights into the key transition states, showing how the chiral ligand environment dictates the facial selectivity of the nucleophilic attack.

DFT calculations have also been employed to guide synthetic strategy. For example, in the functionalization of polymers, DFT was used to guide the selection of pyridyl end-groups for their ability to ligate to semiconductor nanocrystals. ornl.gov This predictive power allows chemists to rationally design reagents and reaction conditions rather than relying solely on empirical screening. For pyridylmagnesium reagents, computational studies can help predict the most acidic proton or the most likely site for bromine-magnesium exchange in a complex heterocyclic system, thereby accelerating the development of regioselective transformations.

Sustainable Synthesis Methodologies Utilizing Pyridylmagnesium Reagents

The principles of green chemistry are increasingly influencing the design of synthetic routes. For reactions involving 4-pyridylmagnesium bromide, this translates into developing methods that are safer, more efficient, and have a lower environmental impact.

One major focus is the replacement of precious metal catalysts like palladium with those based on earth-abundant and less toxic metals such as iron. dergipark.org.tr Iron-catalyzed cross-couplings are a prime example of this trend, offering a more sustainable approach to forming carbon-carbon bonds. dergipark.org.tr Similarly, the development of transition-metal-free coupling reactions, such as the pyridylsulfonium salt methodology, completely circumvents the need for metal catalysts and the associated costs and purification challenges. acs.org

Another key aspect of sustainable synthesis is process safety and scalability. As noted, the 4-pyridylmagnesium halide can be unstable, posing challenges for large-scale production. acs.orgresearchgate.net Continuous flow technology offers a powerful solution. In a flow reactor, the unstable Grignard reagent can be generated and immediately consumed in the next reaction step. This minimizes the amount of the hazardous intermediate present at any given time, improving safety. This approach, combined with a low-temperature Kumada-Corriu coupling, was successfully used to address process robustness issues and enable a scalable synthesis. acs.orgresearchgate.net

Furthermore, the use of reusable catalysts, such as palladium nanoparticles supported on a solid matrix, is being explored for the synthesis of bipyridines. mdpi.com The ease of recovery and reuse of these catalysts makes the process more economical and sustainable. mdpi.com

| Sustainability Goal | Approach | Example | Benefit | Citations |

| Reduce Metal Waste | Use of earth-abundant metal catalysts. | Iron-catalyzed homo-coupling of Grignard reagents. | Lower cost, reduced toxicity, and greater sustainability compared to palladium. | dergipark.org.tr |

| Eliminate Metal Catalysts | Development of transition-metal-free reactions. | Coupling of Grignard reagents with pyridylsulfonium salts. | Avoids metal contamination in products and simplifies purification. | acs.org |

| Improve Process Safety & Scalability | Application of continuous flow chemistry. | In-line generation and consumption of unstable 4-pyridylmagnesium halide. | Minimizes accumulation of hazardous intermediates, enabling safer scale-up. | acs.orgresearchgate.net |

| Increase Efficiency | Use of recyclable catalysts. | Supported palladium nanoparticles for coupling reactions. | Catalyst can be recovered and reused, reducing waste and cost. | mdpi.com |

Q & A

Basic: What are the established synthetic routes for bromo-4-pyridinyl magnesium, and how is its purity validated?

Bromo-4-pyridinyl magnesium is typically synthesized via Grignard reagent formation, where magnesium reacts with 4-bromopyridine derivatives in anhydrous ether or THF under inert conditions. Characterization involves 1H/13C NMR to confirm the organometallic structure and X-ray crystallography to resolve bonding geometry . Purity is validated using HPLC (with UV detection at 254 nm) and elemental analysis to quantify residual solvents or unreacted precursors. Impurity profiles are cross-checked against reference spectra in databases like CAS .

Basic: What safety protocols are critical when handling bromo-4-pyridinyl magnesium compounds?

Key protocols include:

- Inert atmosphere handling : Use Schlenk lines or gloveboxes to prevent moisture/oxygen exposure, as magnesium organometallics are highly reactive .

- Waste disposal : Segregate halogenated byproducts and neutralize residual reagents with isopropanol before transferring to certified waste management systems .

- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Conduct regular fume hood airflow checks to prevent vapor accumulation .

Advanced: How do first-principles calculations model the electronic structure of bromo-4-pyridinyl magnesium?

Density Functional Theory (DFT) simulations, such as the stress-strain method , predict elastic constants and charge distribution in magnesium compounds. For bromo-4-pyridinyl derivatives, Bader charge analysis reveals electron density shifts at the Mg-N coordination site, while band structure calculations explain conductivity properties. These models are benchmarked against experimental XRD data to refine pseudopotentials .

Advanced: How can researchers resolve contradictions in solvent-dependent reactivity data for bromo-4-pyridinyl magnesium?

Contradictions arise from solvent polarity effects on Mg-C bond stability. A systematic approach includes:

- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates in THF vs. DMSO.

- Computational solvation models : Apply COSMO-RS to simulate solvent interactions and identify stabilizing/destabilizing effects.

- Controlled humidity experiments : Quantify hydrolysis rates using Karl Fischer titration .

Advanced: What spectroscopic techniques differentiate bromo-4-pyridinyl magnesium from analogous organomagnesium compounds?

- Solid-state NMR : 25Mg magic-angle spinning (MAS) NMR distinguishes coordination environments (e.g., Mg-pyridinyl vs. Mg-thiophenyl).

- FT-IR : Bands at 450–500 cm⁻¹ (Mg-C stretching) and pyridinyl ring vibrations (~1600 cm⁻¹) provide structural fingerprints.

- Mass spectrometry (HRMS) : Isotopic patterns for 79Br/81Br and Mg (24/25/26 amu) confirm molecular composition .

Basic: What are common impurities in bromo-4-pyridinyl magnesium synthesis, and how are they mitigated?

- Unreacted 4-bromopyridine : Detected via GC-MS and removed by vacuum distillation.

- Magnesium oxide/hydroxide : Minimized using rigorously dried solvents and molecular sieves.

- Halogenated byproducts : Purified via column chromatography (silica gel, hexane/EtOAc) .

Advanced: What mechanistic insights have been gained about bromo-4-pyridinyl magnesium in catalytic cross-coupling reactions?

Studies using in situ XAFS reveal transient Mg intermediates during Kumada couplings. The Mg center facilitates oxidative addition to aryl halides, with kinetic isotope effects (KIE) indicating rate-determining transmetallation steps. DFT-derived transition state models optimize ligand design to reduce activation barriers .

Basic: What storage conditions maximize the stability of bromo-4-pyridinyl magnesium?

Store under argon at –20°C in flame-sealed ampoules. Regularly monitor for discoloration (degradation sign) and test reactivity with standardized substrates (e.g., benzaldehyde) to confirm activity .

Advanced: How do environmental factors influence the degradation pathways of bromo-4-pyridinyl magnesium?

- Humidity : Hydrolysis generates Mg(OH)Br and pyridinyl alcohols, tracked via TGA-MS .

- UV exposure : Accelerates radical formation, detected by EPR spectroscopy .

- Surface adsorption : Indoor air particulates (e.g., SiO2) catalyze decomposition, studied using microspectroscopic imaging .

Advanced: How is bromo-4-pyridinyl magnesium integrated into interdisciplinary materials science applications?

- Energy storage : As a precursor for Mg-ion battery electrolytes, characterized by cyclic voltammetry and impedance spectroscopy.

- Polymer composites : Incorporated into conductive polymers via in situ polymerization, with SEM-EDS mapping Mg distribution.

- Catalysis : Supports single-atom catalysts (SACs) on graphene, analyzed by HAADF-STEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.